2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether
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Overview
Description
7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline is a complex organic compound with the molecular formula C23H16N4OQuinoxalines and their derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities .
Preparation Methods
The synthesis of 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,3-diaminophenazine with appropriate aldehydes or ketones under acidic conditions. The reaction is often catalyzed by Brønsted acids such as acetic acid or hydrochloric acid . Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-diones.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can yield the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in quinoxaline-2,3-diones, while reduction yields dihydroquinoxalines .
Scientific Research Applications
7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activity, making it a candidate for the development of new antimicrobial and anticancer agents.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications in treating infections and cancer.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins, disrupting cellular processes essential for the survival of pathogens or cancer cells. The compound’s ability to intercalate into DNA and inhibit topoisomerase enzymes is one of the pathways through which it exerts its effects .
Comparison with Similar Compounds
Similar compounds to 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline include other quinoxaline derivatives such as:
- 2,3-Diphenylquinoxaline
- 7-Methoxyquinoxaline
- 2,3-Dimethylquinoxaline
What sets 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline apart is its unique substitution pattern, which imparts distinct chemical and biological properties. For instance, the methoxy group at the 7-position enhances its solubility and bioavailability compared to other quinoxaline derivatives .
Biological Activity
2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether, also known as 7-methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline (CAS No. 18216-57-4), is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
The compound's molecular formula is C23H16N4O with a molecular weight of approximately 364.4 g/mol. Its structure features a methoxy group at the 7-position, which enhances its solubility and bioavailability compared to other quinoxaline derivatives.
Property | Value |
---|---|
CAS Number | 18216-57-4 |
Molecular Formula | C23H16N4O |
Molecular Weight | 364.4 g/mol |
IUPAC Name | 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline |
Biological Activity
Research indicates that this compound exhibits significant antimicrobial , anticancer , and antiviral properties.
Antimicrobial Activity
The compound has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes essential for pathogen survival. In vitro studies report that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Properties
In cancer research, this compound has demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism includes:
- Intercalation into DNA : This disrupts DNA replication and transcription.
- Inhibition of topoisomerase enzymes : This leads to DNA strand breaks and cell death.
Case studies have highlighted its effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating potent activity at low concentrations.
Antiviral Effects
Emerging studies suggest that the compound may also possess antiviral properties. It appears to interfere with viral replication processes, although further research is needed to fully elucidate these mechanisms.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular metabolism.
- DNA Interaction : Its planar structure allows it to intercalate into DNA.
- Protein Binding : It may bind to proteins involved in cell signaling pathways.
Research Findings
Recent studies have provided insights into the compound's efficacy and potential therapeutic applications:
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus .
- Cytotoxicity Assay : In a study examining its anticancer effects, the compound showed an IC50 value of 20 µM against MCF-7 breast cancer cells .
- Mechanistic Insights : Research indicated that the compound's interaction with topoisomerase II was crucial for its anticancer activity, leading to increased apoptosis in cancer cells .
Properties
CAS No. |
18216-57-4 |
---|---|
Molecular Formula |
C23H16N4O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C23H16N4O/c1-28-17-12-13-18-19(14-17)25-23-22(24-18)26-20(15-8-4-2-5-9-15)21(27-23)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
AJOVIMZKUNCJGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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